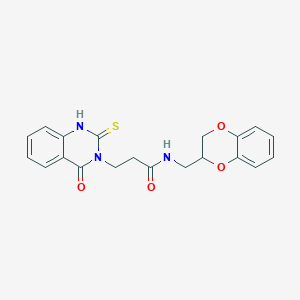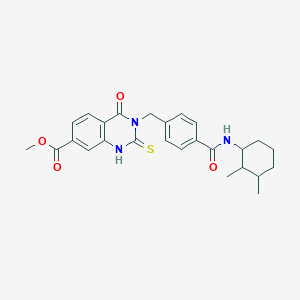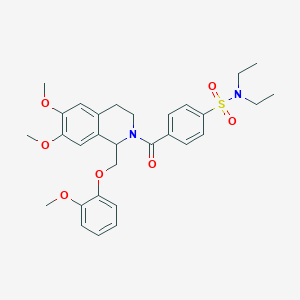![molecular formula C22H15BrFN3 B11213365 2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213365.png)
2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Benzimidazole: This fused ring system consists of a benzene ring fused to an imidazole ring. It imparts unique properties to the compound.
Pyrimidine: The dihydropyrimidine moiety contributes to its overall structure.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the multistep synthetic strategy that starts with arylhydrazine and aralkyl ketones. These steps lead to the formation of benzimidazole-ornamented pyrazoles, including our target compound.
Reaction Conditions:: Specific reaction conditions vary depending on the synthetic route. the combination of arylhydrazine and aralkyl ketones plays a crucial role in constructing the benzimidazole-pyrazole hybrid.
Industrial Production:: While industrial-scale production methods may differ, researchers have explored various synthetic pathways to obtain this compound.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify the substituents on the benzimidazole and pyrazole rings.
Substitution: Substitution reactions may occur at the bromophenyl and fluorophenyl positions.
Bromination: Bromine or brominating agents.
Fluorination: Fluorine sources.
Cyclization: Acidic or basic conditions to form the benzimidazole ring.
Hydrogenation: To reduce the double bonds in the pyrazole ring.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers with different substitution patterns are possible.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to their diverse pharmacological activities.
Industry: As intermediates for synthesizing other valuable compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzimidazole derivatives. Its uniqueness lies in the combination of the benzimidazole and pyrazole motifs.
Propriétés
Formule moléculaire |
C22H15BrFN3 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15BrFN3/c23-16-7-3-5-14(11-16)19-13-21(15-6-4-8-17(24)12-15)27-20-10-2-1-9-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
Clé InChI |
NEHLCOYSSYCOLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11213288.png)
![9-Chloro-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213298.png)
![7-(4-methoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213308.png)

![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11213340.png)

![4-(2,3-dihydro-1H-indol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213349.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213358.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B11213360.png)
